2-(4-Bromobenzylidene)malononitrile

Fluorescent probe Optical sensor Spectroscopy

2-(4-Bromobenzylidene)malononitrile (CAS 2826-24-6) is a benzylidenemalononitrile derivative with a para-bromo substitution. Key differentiation: ultra-sensitive fluorescence-based Ni²⁺ detection (10⁻¹⁹ M by photoluminescence) with emission at 440 nm, suitable for water quality monitoring. Defined hCA-I/hCA-II inhibitor (Ki=7.51±2.25 μM, 11.92±2.22 μM) for SAR studies. Base-free cyclization capability improves synthetic efficiency. Procure ≥98% purity grade with documented spectral confirmation.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 2826-24-6
Cat. No. B1330092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobenzylidene)malononitrile
CAS2826-24-6
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C#N)Br
InChIInChI=1S/C10H5BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H
InChIKeyMYMFYWGVTXOLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromobenzylidene)malononitrile (CAS 2826-24-6) Procurement Specifications and Chemical Identity


2-(4-Bromobenzylidene)malononitrile (CAS 2826-24-6) is a benzylidenemalononitrile derivative synthesized via Knoevenagel condensation of 4-bromobenzaldehyde with malononitrile [1]. This compound features a para-bromo substituted aromatic ring conjugated to a dicyanovinyl electron-accepting group (molecular formula C₁₀H₅BrN₂, molecular weight 233.06 g/mol) [2]. The bromine substituent at the 4-position confers distinct spectroscopic signatures including fluorescence emission at 440 nm in aqueous solution and characteristic NMR and MS spectral patterns suitable for identity verification [3][4].

Why 2-(4-Bromobenzylidene)malononitrile Cannot Be Arbitrarily Substituted with Other Halobenzylidene Analogs


Substitution of the para-halogen in benzylidenemalononitrile derivatives produces quantifiable shifts in photophysical properties that directly impact application suitability. Systematic comparison of 4-fluoro, 4-chloro, and 4-bromo analogs reveals fluorescence emission maxima at 448 nm, 430 nm, and 440 nm respectively—differences of 8–18 nm that affect spectral overlap with detector channels and FRET partner selection [1]. More critically, the bromo-substituted compound exhibits a nickel(II) ion detection limit of 10⁻¹⁹ M by photoluminescence, whereas the overall series achieves 10⁻²⁰ M by UV–Vis absorption—a two-order-of-magnitude difference in sensitivity depending on detection modality and substitution pattern [2]. In enzyme inhibition contexts, the specific substitution pattern on the arylidene ring determines Ki values across hCA-I, hCA-II, and hAChE targets; for example, compound 5 (4-bromo derivative) shows Ki of 7.51±2.25 μM against hCA-I, while compound 3 (different substitution) achieves Ki of 0.058±0.014 μM against hAChE—a ~130-fold potency differential that precludes arbitrary analog substitution in biochemical assay development [3].

Quantitative Comparative Evidence for 2-(4-Bromobenzylidene)malononitrile Selection


Fluorescence Emission Wavelength Differentiation Among 4-Halobenzylidene Analogs

The 4-bromo derivative exhibits a fluorescence emission maximum at 440 nm, positioned between the 4-chloro analog (430 nm) and the 4-fluoro analog (448 nm) in aqueous solution [1]. This 10 nm blue-shift relative to the fluoro derivative and 10 nm red-shift relative to the chloro derivative provides predictable spectral tuning capability.

Fluorescent probe Optical sensor Spectroscopy

Nickel(II) Ion Detection Limit via Photoluminescence

The 4-bromo-substituted compound achieves a detection limit of 10⁻¹⁹ M for Ni²⁺ ions in aqueous solution via photoluminescence analysis [1]. While the overall 4-halobenzylidene malononitrile series demonstrates a 10⁻²⁰ M detection limit via UV–Vis absorption spectroscopy, the photoluminescence-specific performance of the bromo derivative represents an ultra-trace sensitivity level.

Metal ion detection Environmental monitoring Fluorescent sensor

Enzyme Inhibition Profile: hCA-I, hCA-II, and hAChE Ki Values

In a systematic study of 11 benzylidenemalononitrile derivatives, the 4-bromo-substituted derivative (designated compound 5) demonstrated Ki values of 7.51±2.25 μM against hCA-I and 11.92±2.22 μM against hCA-II, establishing it as the most potent inhibitor within the series for these two isozymes [1]. In contrast, compound 3 (possessing a different substitution pattern) showed the highest hAChE inhibition with Ki of 0.058±0.014 μM.

Carbonic anhydrase inhibitor Acetylcholinesterase Biochemical assay

Reactivity in Hexahydroquinolin-5-one Synthesis: Base-Free Reaction Capability

2-(4-Bromobenzylidene)malononitrile (4b) reacts with 3-hydrazinocyclohex-2-en-1-ones (3b and 3e) to afford N-anilino- and N-dimethylamino-substituted hexahydroquinolin-5-ones without requiring a base catalyst [1]. This contrasts with the reaction of N-unsubstituted 3-aminocyclohex-2-en-1-one (3c) with 2-arylidenemalononitrile (4a), which proceeds to an isolated adduct but requires subsequent base addition to achieve cyclization to the hexahydroquinolin-5-one product.

Heterocyclic synthesis Michael addition Organic methodology

Vendor Purity and Physical Specification Benchmarks

Commercially available 2-(4-bromobenzylidene)malononitrile is supplied at ≥98.0% purity by GC analysis with a melting point range of 161.0–165.0 °C (literature melting point 163 °C) [1]. Alternative vendors offer material at 97% purity with comparable GHS hazard classification (H301 toxic if swallowed, H315/H319 irritant) .

Quality control Procurement specification Analytical standard

Optimal Procurement Applications for 2-(4-Bromobenzylidene)malononitrile Based on Quantitative Evidence


Fluorescent Nickel(II) Ion Detection in Aqueous Environmental Samples

This compound is optimally procured for developing ultra-sensitive fluorescence-based Ni²⁺ sensors in water quality monitoring. The 10⁻¹⁹ M photoluminescence detection limit [1] enables quantification of nickel contamination at concentrations well below regulatory thresholds, while the 440 nm emission peak [2] aligns with standard fluorescence plate reader and microscopy filter configurations.

Carbonic Anhydrase Isozyme Inhibition Studies and Drug Discovery

Procurement for hCA-I and hCA-II inhibition studies is supported by quantitative Ki values of 7.51±2.25 μM and 11.92±2.22 μM respectively [1]. The compound serves as a defined reference inhibitor in this chemical series, enabling structure-activity relationship studies where the 4-bromo substitution pattern has been established as optimal for hCA-I/hCA-II targeting among 11 tested benzylidenemalononitrile derivatives.

Base-Free Heterocyclic Synthesis of N-Substituted Hexahydroquinolin-5-ones

Synthetic chemistry laboratories should procure this compound for reactions with 3-hydrazinocyclohex-2-en-1-ones where base-sensitive substrates or simplified purification are priorities [1]. The demonstrated ability to undergo cyclization without added base catalyst reduces reagent complexity and eliminates base-quenching steps, improving overall synthetic efficiency.

Analytical Standard for Halogen-Substituted Benzylidenemalononitrile Spectral Libraries

Procurement as a reference standard is supported by commercial availability at ≥98.0% purity with documented NMR and GC-MS spectral confirmation [1][2]. The distinct 440 nm fluorescence emission and characteristic NMR patterns provide unambiguous identity verification for analytical method development and quality control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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